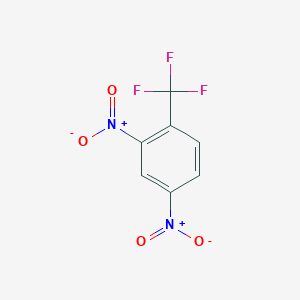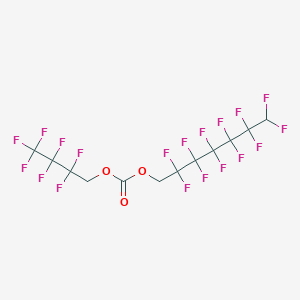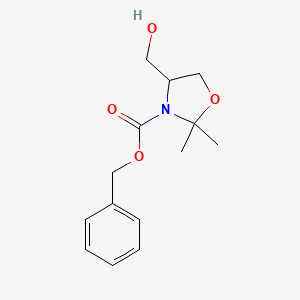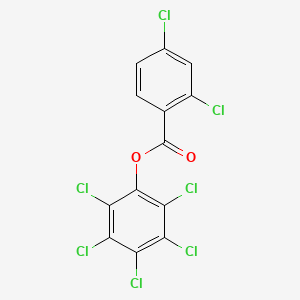
Methyl 4-ethoxy-3-ethynylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethoxy-3-ethynylbenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring an ethoxy group and an ethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxy-3-ethynylbenzoate can be synthesized through several methods. One common approach involves the ethynylation of methyl 4-ethoxybenzoate. The reaction typically employs a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where methyl 4-ethoxybenzoate reacts with an ethynylating agent in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-ethoxy-3-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
Methyl 4-ethoxy-3-ethynylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-ethoxy-3-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Methyl 4-ethoxy-3-ethynylbenzoate can be compared with other similar compounds, such as:
Methyl 4-ethynylbenzoate: Lacks the ethoxy group, which can affect its reactivity and applications.
Methyl 4-ethoxybenzoate: Lacks the ethynyl group, which limits its use in certain synthetic applications.
Ethyl 4-ethoxy-3-ethynylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its combination of ethoxy and ethynyl groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 4-ethoxy-3-ethynylbenzoate |
InChI |
InChI=1S/C12H12O3/c1-4-9-8-10(12(13)14-3)6-7-11(9)15-5-2/h1,6-8H,5H2,2-3H3 |
Clave InChI |
XNADCIBVYWBDMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)OC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)











